(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride
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Overview
Description
(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino propyl chain, and a dioxolobenzothiazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the dimethylamino propyl chain and the dioxolobenzothiazolyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions can occur, where functional groups are replaced by others using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions, protein binding, and cellular processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent, often used in combination with other drugs to enhance their efficacy.
Uniqueness
(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride is unique due to its complex structure, which allows for multiple points of interaction with biological targets
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S.ClH/c1-25(2)10-5-11-26(21(27)9-8-15-6-3-4-7-16(15)23)22-24-17-12-18-19(29-14-28-18)13-20(17)30-22;/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3;1H/b9-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKVZYPOPYWTB-HRNDJLQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C=CC4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)/C=C/C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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